molecular formula C11H10N2OS2 B2856783 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 896355-23-0

4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2856783
CAS RN: 896355-23-0
M. Wt: 250.33
InChI Key: ZGGQNXZLDCEBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

While specific chemical reactions involving 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not available, it’s worth noting that thiazole and sulfonamide groups, which are part of this molecule, are known for their antibacterial activity .

Scientific Research Applications

Anticancer Activity

4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide: has been evaluated for its potential as an anticancer agent. Studies have shown that related compounds exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 and HCT-116 . These compounds can induce apoptosis, which is a programmed cell death crucial for stopping the proliferation of cancer cells.

Antimicrobial and Antifungal Properties

Compounds with a similar structure have been synthesized and tested for their antimicrobial and antifungal activities . The presence of the thiazole ring and the methylsulfanyl group could contribute to these properties, making it a candidate for developing new antimicrobial agents.

Safety And Hazards

The safety and hazards associated with 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not well-documented. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions of research on 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide could involve further exploration of its antibacterial properties . Additionally, its potential use in conjunction with cell-penetrating peptides could be investigated .

properties

IUPAC Name

4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQNXZLDCEBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

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